Ethyl 2-oxo-2-(piperazin-1-yl)acetate
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Overview
Description
Ethyl 2-oxo-2-(piperazin-1-yl)acetate is an organic compound that belongs to the class of alpha amino acids and derivatives It is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing ethyl 2-oxo-2-(piperazin-1-yl)acetate involves the reaction of piperazine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended use. Techniques such as crystallization, distillation, and chromatography are commonly employed in the purification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2-(piperazin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional functional groups, while reduction may produce ethyl 2-hydroxy-2-(piperazin-1-yl)acetate .
Scientific Research Applications
Ethyl 2-oxo-2-(piperazin-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2-(piperazin-1-yl)acetate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds like piperazine and N-Boc piperazine share structural similarities with ethyl 2-oxo-2-(piperazin-1-yl)acetate.
Alpha amino acids and derivatives: Other compounds in this class include various amino acid derivatives with similar functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-oxo-2-(piperazin-1-yl)acetate, also known as Ethyl 2-oxo-piperazine acetate, is a compound that has garnered attention for its diverse biological activities. This article will delve into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound has a molecular formula of C10H14N2O3 and a molecular weight of approximately 198.23 g/mol. The compound features a piperazine ring, which is known for its role in various biological activities.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Pseudomonas aeruginosa | 128 |
These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.
2. Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. In a carrageenan-induced paw edema model in rats, the compound demonstrated a dose-dependent reduction in inflammation.
The anti-inflammatory activity was comparable to diclofenac, a well-known non-steroidal anti-inflammatory drug (NSAID).
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : The compound modulates the expression of adhesion molecules and cytokines involved in inflammatory responses, such as NF-kappa-B activation .
- Apoptosis Induction : It promotes apoptosis in endothelial cells through FOXO1-dependent pathways, influencing chemotaxis and cell survival .
Case Study: Antimicrobial Efficacy
A study published in Molecules assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound effectively inhibited bacterial growth and biofilm formation, suggesting its potential use in treating bacterial infections .
Case Study: Anti-inflammatory Activity
In another investigation focusing on the anti-inflammatory properties, the compound was administered to rats prior to inducing inflammation with carrageenan. Results showed significant reductions in paw edema, supporting its role as an effective anti-inflammatory agent .
Properties
Molecular Formula |
C8H14N2O3 |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
ethyl 2-oxo-2-piperazin-1-ylacetate |
InChI |
InChI=1S/C8H14N2O3/c1-2-13-8(12)7(11)10-5-3-9-4-6-10/h9H,2-6H2,1H3 |
InChI Key |
GRCMHZASUBOSKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)N1CCNCC1 |
Origin of Product |
United States |
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